molecular formula C14H11NO3 B3390954 9H-Carbazole-1-acetic acid, 8-hydroxy- CAS No. 131023-45-5

9H-Carbazole-1-acetic acid, 8-hydroxy-

Cat. No.: B3390954
CAS No.: 131023-45-5
M. Wt: 241.24 g/mol
InChI Key: MZCWDVQQRQHPKV-UHFFFAOYSA-N
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Description

9H-Carbazole-1-acetic acid, 8-hydroxy-: is a derivative of 9H-carbazole, a compound known for its versatile biological activities. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The presence of both the carbazole and acetic acid moieties in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1-acetic acid, 8-hydroxy- typically involves the functionalization of the carbazole core. One common method includes the hydroxylation of 9H-carbazole followed by the introduction of the acetic acid group. This can be achieved through various organic reactions, such as:

    Hydroxylation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the hydroxyl group at the desired position on the carbazole ring.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Catalytic Processes: Utilizing metal catalysts to enhance the efficiency and selectivity of the hydroxylation and acetylation reactions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction control, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazole-1-acetic acid, 8-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.

Major Products:

    Oxidation Products: Quinones, hydroxyquinones.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Halogenated, nitro, or alkylated carbazole derivatives.

Scientific Research Applications

9H-Carbazole-1-acetic acid, 8-hydroxy- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-angiogenic activities.

    Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Mechanism of Action

The mechanism of action of 9H-Carbazole-1-acetic acid, 8-hydroxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

    9H-Carbazole: The parent compound, known for its biological activities and use in organic synthesis.

    9H-Carbazole-3-carboxylic acid: Another derivative with different functional groups, leading to varied chemical properties and applications.

    8-Hydroxyquinoline: A structurally related compound with similar hydroxylation but different core structure.

Properties

IUPAC Name

2-(8-hydroxy-9H-carbazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-11-6-2-5-10-9-4-1-3-8(7-12(17)18)13(9)15-14(10)11/h1-6,15-16H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCWDVQQRQHPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C3=C(N2)C(=CC=C3)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20767941
Record name (8-Hydroxy-9H-carbazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131023-45-5
Record name (8-Hydroxy-9H-carbazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20767941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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